N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 304888-69-5
VCID: VC14534204
InChI: InChI=1S/C17H15NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)16-10-21-14-7-2-3-8-15(14)22-16/h2-9,16H,10H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

CAS No.: 304888-69-5

Cat. No.: VC14534204

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide - 304888-69-5

Specification

CAS No. 304888-69-5
Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
IUPAC Name N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C17H15NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)16-10-21-14-7-2-3-8-15(14)22-16/h2-9,16H,10H2,1H3,(H,18,20)
Standard InChI Key FQPAQXUCQSQPHL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-Acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide features a 1,4-benzodioxane ring fused to a carboxamide group at position 3, with an acetyl-substituted phenyl moiety attached via the amide nitrogen. The benzodioxine system consists of a six-membered aromatic ring fused to a 1,4-dioxane ring, conferring rigidity and electronic diversity . Key structural attributes include:

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.304888-69-5
Molecular FormulaC₁₇H₁₅NO₄
Molecular Weight297.30 g/mol
IUPAC NameN-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Canonical SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2
Solubility (Water)44.1 µg/mL

The acetyl group at the meta position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability. The carboxamide linker facilitates hydrogen bonding with biological targets, a feature shared by kinase inhibitors in recent patents .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis follows a convergent approach:

Step 1: Formation of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid via cyclization of catechol derivatives with α-chloroethyl acetate under basic conditions .
Step 2: Activation of the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂).
Step 3: Coupling with 3-aminoacetophenone in dimethylformamide (DMF) at 60–80°C, yielding the final product.

Critical Parameters:

  • Solvent polarity (DMF > dichloromethane) accelerates amide bond formation.

  • Temperature exceeding 80°C promotes side reactions like dioxane ring opening.

Pharmacological Profile and Mechanism of Action

Anticancer Activity

The compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.3 µM) by:

  • Bcl-2 Downregulation: Reduces anti-apoptotic Bcl-2 protein levels by 40% at 10 µM.

  • Caspase-3 Activation: Increases caspase-3 activity 3.2-fold compared to controls.

  • Cell Cycle Arrest: Accumulates 58% of cells in G₀/G₁ phase, halting proliferation.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (Breast)8.3Apoptosis
A549 (Lung)12.1PI3K/AKT inhibition
HT-29 (Colon)15.6Wnt/β-catenin

These effects correlate with structural analogs in patent WO2012061602A1, where benzodioxane carboxamides inhibit kinases like PI3Kδ .

Additional Biological Activities

  • Anti-inflammatory Action: Suppresses TNF-α production in macrophages (EC₅₀ = 23 µM), likely via NF-κB pathway modulation .

  • Neuroprotective Potential: In silico models predict 74% blood-brain barrier penetration, suggesting utility in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Key modifications influencing potency:

  • Acetyl Group Replacement: Switching to propionyl decreases anticancer activity (IC₅₀ = 14.7 µM), indicating steric hindrance limits binding.

  • Dioxane Ring Expansion: Six-membered dioxanes show 3-fold lower activity than five-membered analogs .

  • Carboxamide Alternatives: Replacing the amide with ester groups abolishes activity, underscoring hydrogen bonding’s role .

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Development: Esterifying the carboxamide could enhance oral bioavailability.

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles may improve solubility and tumor targeting.

Target Identification

Unresolved targets include:

  • Kinases (e.g., PI3K, MAPK) implicated in patent WO2012061602A1 .

  • Epigenetic regulators like HDACs, given structural similarity to vorinostat .

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